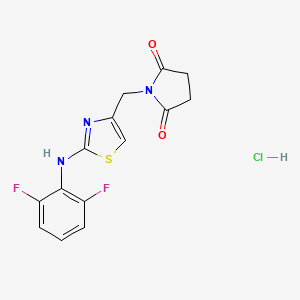
1-((2-((2,6-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-((2,6-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
Thiazoles, including our compound, have demonstrated analgesic and anti-inflammatory activities. These properties make them promising candidates for pain management and inflammation control . Further research could elucidate the mechanisms behind these effects.
Antimicrobial and Antifungal Properties
Thiazole derivatives exhibit antibacterial, antifungal, and antiviral activities. Our compound may have similar effects, potentially serving as an antimicrobial agent or a novel antifungal drug .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. Our compound could be evaluated for its cytotoxic effects on cancer cells, potentially contributing to cancer therapy .
Future Directions
properties
IUPAC Name |
1-[[2-(2,6-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S.ClH/c15-9-2-1-3-10(16)13(9)18-14-17-8(7-22-14)6-19-11(20)4-5-12(19)21;/h1-3,7H,4-6H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOCZRBZBFHZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=C(C=CC=C3F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-((2,6-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
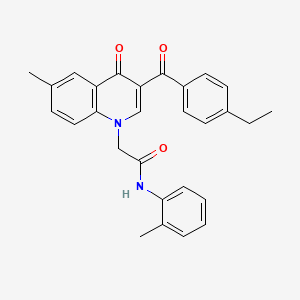
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)
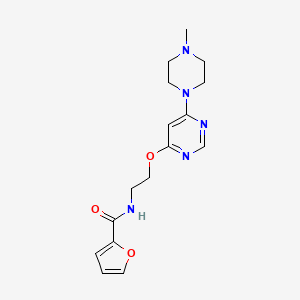
![N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2577300.png)
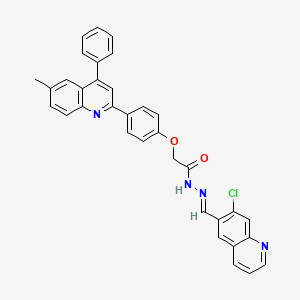
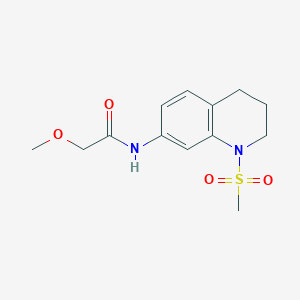

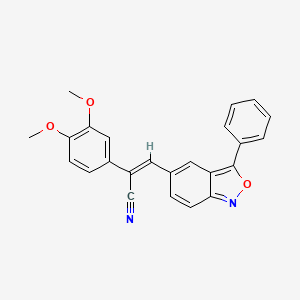
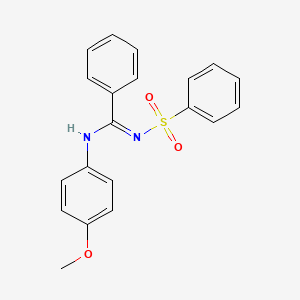
![N-(2-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2577312.png)
![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)